Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate
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Overview
Description
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a dioxolan ring, and a dioxoisoindol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-mercaptobenzoic acid with 2-(1,3-dioxoisoindol-2-yl)ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dioxolane-2-methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to specific receptors on cell surfaces, affecting cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Similar structure but with a hydroxypropanoate group instead of a benzoate ester.
Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate: Contains a naphthoate group instead of a benzoate ester.
Properties
CAS No. |
67426-02-2 |
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Molecular Formula |
C22H21NO6S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate |
InChI |
InChI=1S/C22H21NO6S/c1-27-21(26)15-6-8-16(9-7-15)30-14-22(28-12-13-29-22)10-11-23-19(24)17-4-2-3-5-18(17)20(23)25/h2-9H,10-14H2,1H3 |
InChI Key |
VLHJNAACUYOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCC2(OCCO2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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